N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide
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Overview
Description
N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide typically involves multiple steps, including the formation of the azetidine ring, the introduction of the difluorophenyl group, and the construction of the oxadiazole and furan rings. Common synthetic routes may include:
Formation of Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Difluorophenyl Group: This step may involve nucleophilic substitution reactions using difluorobenzene derivatives.
Construction of Oxadiazole and Furan Rings: These heterocyclic rings can be synthesized through cyclization reactions involving appropriate precursors and reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis, ensuring high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other azetidine carboxamides with different substituents, such as:
- N-(2,6-Dichlorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide
- N-(2,6-Dimethylphenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide
Uniqueness
The uniqueness of N-(2,6-Difluorophenyl)-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3/c17-10-3-1-4-11(18)13(10)19-16(23)22-7-9(8-22)15-20-14(21-25-15)12-5-2-6-24-12/h1-6,9H,7-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJMVGPUCKEEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=C(C=CC=C2F)F)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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